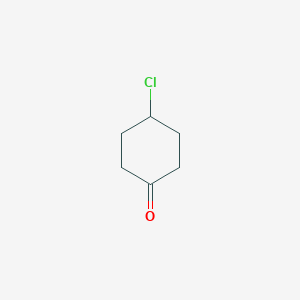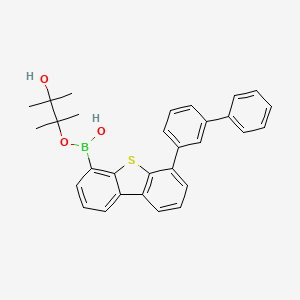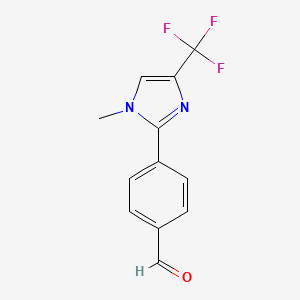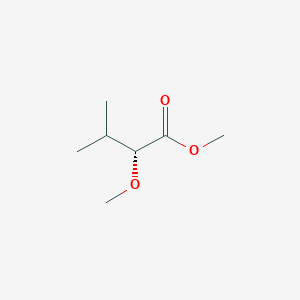
4-Chlorocyclohexanone
Vue d'ensemble
Description
4-Chlorocyclohexanone is an organic compound with the molecular formula C6H9ClO. It is a chlorinated derivative of cyclohexanone, characterized by the presence of a chlorine atom at the fourth position of the cyclohexanone ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. One common method involves the reaction of cyclohexanone with chlorine gas in the presence of a solvent such as glacial acetic acid. The reaction is typically carried out at low temperatures to control the rate of chlorination and to prevent over-chlorination .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of cyclohexanone using chlorine gas. The process involves bubbling chlorine gas through a solution of cyclohexanone in water, often with the addition of powdered calcium carbonate to neutralize the hydrochloric acid formed during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorocyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: It can be reduced to 4-chlorocyclohexanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-Chlorocyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorocyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chlorocyclohexanone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and affect metabolic pathways .
Comparaison Avec Des Composés Similaires
Cyclohexanone: The parent compound without the chlorine substitution.
2-Chlorocyclohexanone: A positional isomer with the chlorine atom at the second position.
4-Bromocyclohexanone: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 4-Chlorocyclohexanone is unique due to the specific position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the chlorine atom at the fourth position also affects its physical and chemical properties compared to its isomers and analogs .
Propriétés
IUPAC Name |
4-chlorocyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBAVJLZSWOEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chlorocyclohexanone in the synthesis of sabina ketone?
A1: this compound serves as a crucial intermediate in the synthesis of sabina ketone and other 5-alkylbicyclo[3.1.0]hexan-2-ones [, ]. The synthesis starts with aromatic ethers, which undergo Birch reduction, hydrogen chloride addition, and hydrolysis to yield 4-chlorocyclohexanones. Treatment of these compounds with a base then leads to the formation of the target bicyclic ketones.
Q2: Can you elaborate on the reaction involving this compound and its transformation into the final product?
A2: While the provided abstracts don't delve into the detailed mechanism, they indicate that treating this compound with a base results in the formation of the bicyclic ring system [, ]. This likely involves an intramolecular cyclization reaction where the base abstracts a proton, generating a carbanion that attacks the carbonyl group, ultimately forming the bicyclo[3.1.0]hexane structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8230796.png)
![Poly(oxy-1,2-ethanediyl), alpha-[4-cyano-4-[(phenylthioxomethyl)thio]-1-oxopentyl]-omega-methoxy-](/img/structure/B8230798.png)
![Poly(oxy-1,2-ethanediyl), alpha-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-omega-methoxy-](/img/structure/B8230809.png)



![Pivalic acid (4-hydroxy-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-ylmethyl) ester](/img/structure/B8230831.png)

![2-[(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B8230872.png)
![Methyl 7-azabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B8230875.png)
